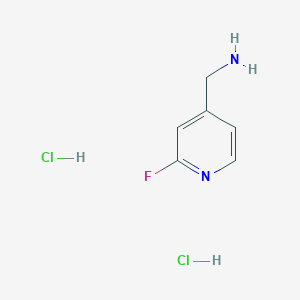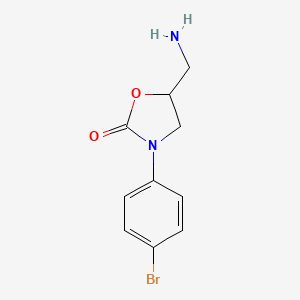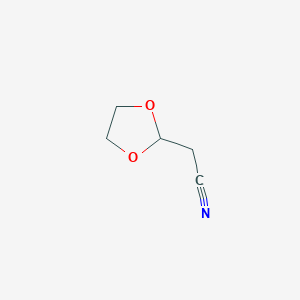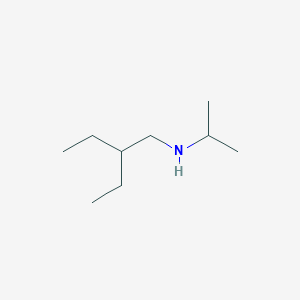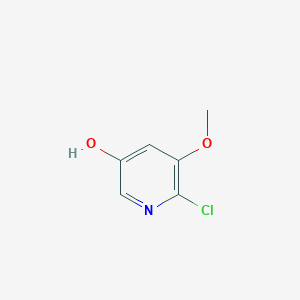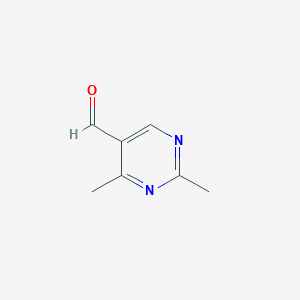
2,4-Dimethylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpyrimidine-5-carbaldehyde is a chemical compound with the linear formula C7H8N2O . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes 2,4-Dimethylpyrimidine-5-carbaldehyde, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine-5-carbaldehyde is represented by the linear formula C7H8N2O .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Anti-Tubercular Activities
- Summary of Application: 2,4-Diaminopyrimidine core-based derivatives, which include 2,4-Dimethylpyrimidine-5-carbaldehyde, have been studied for their anti-tubercular activities .
- Methods of Application: The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells . In the molecular simulations performed to understand the binding poses of the compounds, it was noticed that only side chains of a certain size can occupy the glycerol binding site .
3. Antioxidant Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antibacterial Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antibacterial effects . They are known to inhibit the growth of bacteria and are therefore of interest in the development of new antibiotics.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
5. Antiviral Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antiviral effects . They are known to inhibit the replication of viruses and are therefore of interest in the development of new antiviral drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antifungal Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antifungal effects . They are known to inhibit the growth of fungi and are therefore of interest in the development of new antifungal drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZFYWWPZMSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine-5-carbaldehyde | |
CAS RN |
933702-51-3 |
Source


|
| Record name | 2,4-dimethylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


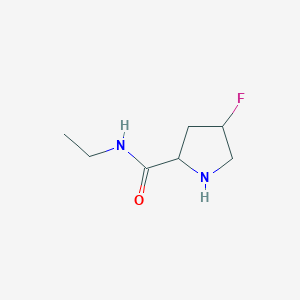
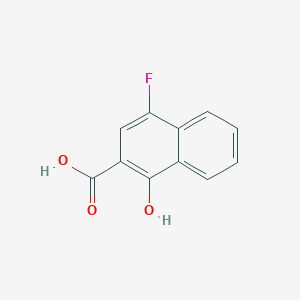
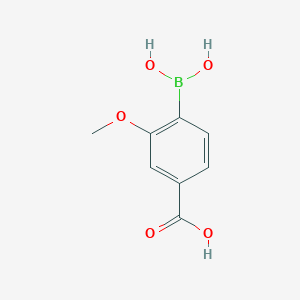
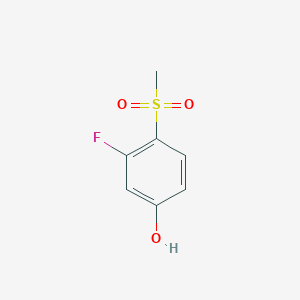
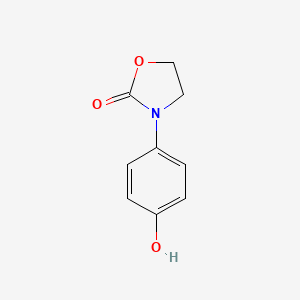
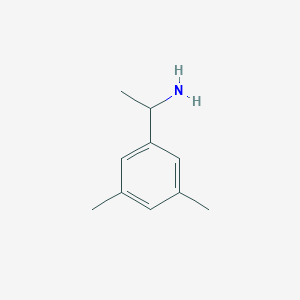
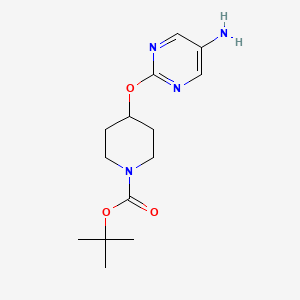
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)
